molecular formula C12H11N3S B6642359 5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole

5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole

Cat. No.: B6642359
M. Wt: 229.30 g/mol
InChI Key: CGUFTBQDDZRCPU-UHFFFAOYSA-N
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Description

5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole Benzimidazole is known for its wide range of biological activities, while thiazole is a key component in many bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole typically involves the reaction of benzimidazole derivatives with thiazole precursors. One common method involves the alkylation of benzimidazole with a thiazole derivative under basic conditions. For example, benzimidazole can be reacted with 2-methyl-1,3-thiazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-9-13-6-10(16-9)7-15-8-14-11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUFTBQDDZRCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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